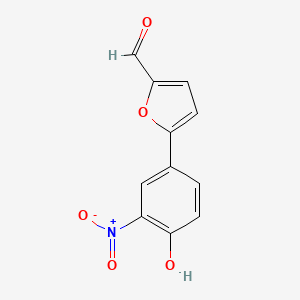

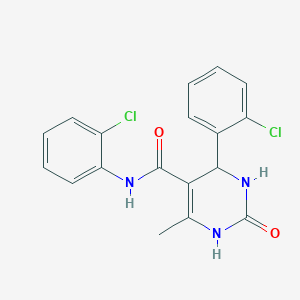

3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a derivative that falls under the category of thiazolidinediones, a class of compounds known for their biological activities, including antidiabetic and anticancer properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiazolidinedione derivatives and their synthesis, structural characteristics, and biological activities, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of thiazolidinedione derivatives typically involves the cyclization of precursor molecules, often with the addition of mercapto acetic acid or other sulfur-containing reagents. For example, the synthesis of a benzothiazolyl derivative was achieved through the cyclization of an indolinone precursor with mercapto acetic acid . Similarly, the synthesis of 5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione derivatives involved incorporating different N-substituted-1H-indole into thiazolidine-2,4-dione with a methylene bond . These methods suggest that the synthesis of this compound could also involve a cyclization step, possibly with a fluorophenoxybenzoyl-substituted piperidin as a starting material.

Molecular Structure Analysis

The molecular structure of thiazolidinedione derivatives is often characterized using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For instance, the structural determination of the indole-methylene-thiazolidinedione derivatives was performed using IR, 1H NMR, and high-resolution MS . The molecular structure is crucial for the biological activity of these compounds, as it influences their interaction with biological targets.

Chemical Reactions Analysis

Thiazolidinedione derivatives can form complexes with various metal ions, which can alter their chemical reactivity and biological activity. The paper on benzothiazolyl derivatives reported the formation of metal complexes with ions such as Cr (III), Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) . These complexes were characterized by spectroscopic methods and showed potential antibacterial activity. The ability to form metal complexes could be an important aspect of the chemical reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinedione derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the 4-fluorophenoxy group could affect these properties. The biological activities of these compounds, such as antitumor and antibacterial effects, are often evaluated in vitro using assays like the MTT assay for antitumor activity or antibacterial studies against specific microorganisms . The compound may also exhibit similar biological activities, given its structural similarity to the compounds studied in the papers.

科学的研究の応用

Anticancer Activity

Compounds structurally related to 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione have been synthesized and evaluated for their anticancer properties. For instance, thiazolidine-2,4-dione derivatives have been explored for their potential in inhibiting cancer cell growth, specifically against the MCF-7 human breast cancer cell line. The activity of these compounds indicates their potential in the development of new anticancer agents (N. Kumar & Sanjay K. Sharma, 2022).

Antimicrobial Activity

Thiazolidine-2,4-dione and its derivatives have also demonstrated significant antimicrobial activity. A study synthesized 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones and tested them against various bacterial strains. These compounds showed good activity against gram-positive bacteria, highlighting their potential as a foundation for developing new antimicrobial agents (O. Prakash et al., 2011).

Inhibition of Platelet Aggregation

Research into 3-substituted-2,2-dimethyl-beta-amino acid derivatives, similar in structure to the compound , has revealed their effectiveness as inhibitors of human platelet aggregation. These findings suggest the potential therapeutic application of such compounds in antithrombotic treatments, especially during the acute phase of thrombotic events (Y. Hayashi et al., 1998).

DNA Topoisomerase I Inhibition

Thiazacridine derivatives, which share a structural motif with thiazolidine-2,4-dione, have been shown to inhibit DNA topoisomerase I activity, inducing apoptosis in cancer cells. This mechanism of action suggests the potential use of thiazolidine-2,4-dione derivatives in cancer therapy, offering a new approach to targeting cancer cell proliferation and survival (F. Barros et al., 2013).

作用機序

Target of Action

Similar compounds have been used as functionalized cereblon ligands for the development of thalidomide based protacs . Cereblon is a protein that plays a crucial role in various cellular processes, including protein homeostasis and cell cycle progression .

Mode of Action

It’s suggested that the compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been used in the development of protein degrader libraries . This suggests that the compound may influence protein degradation pathways, potentially leading to downstream effects on cellular processes such as cell growth and survival .

Pharmacokinetics

Similar compounds have been designed with the intent of modifying physicochemical properties (size, charge, lipophilicity) to improve the pharmacokinetic profile .

Result of Action

Based on its potential role in protein degradation pathways, it may influence cellular processes such as cell growth and survival .

特性

IUPAC Name |

3-[1-[3-(4-fluorophenoxy)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O4S/c22-15-4-6-17(7-5-15)28-18-3-1-2-14(12-18)20(26)23-10-8-16(9-11-23)24-19(25)13-29-21(24)27/h1-7,12,16H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEQSXCIJQUGJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2503572.png)

![2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2503576.png)

![2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2503585.png)

![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2503588.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2503592.png)